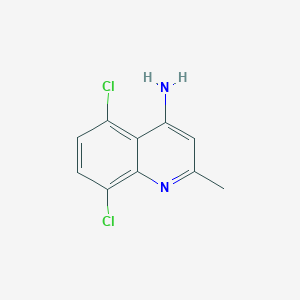

4-Amino-5,8-dichloro-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dichloro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c1-5-4-8(13)9-6(11)2-3-7(12)10(9)14-5/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJNAWSOSQSLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C(=C1)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588916 | |

| Record name | 5,8-Dichloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-04-0 | |

| Record name | 5,8-Dichloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 917562-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5,8-dichloro-2-methylquinoline

Introduction

4-Amino-5,8-dichloro-2-methylquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug development.[1] The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[2] Understanding the physicochemical properties of this specific derivative is paramount for researchers in drug discovery and development, as these characteristics fundamentally influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and stability.[3][4]

This guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for their determination, and expert insights into the rationale behind these methodologies. The content is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required to effectively work with this compound.

Table of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂N₂ | [5][6] |

| Molecular Weight | 227.09 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| InChI Key | LYJNAWSOSQSLIL-UHFFFAOYSA-N | [5] |

| SMILES | Cc1cc(N)c2c(Cl)ccc(Cl)c2n1 | [5] |

I. Structural and Foundational Properties

The foundational characteristics of a molecule, such as its molecular weight and structure, are the bedrock upon which all other physicochemical assessments are built.

Molecular Structure and Weight

The molecular formula of this compound is C₁₀H₈Cl₂N₂.[5][6] This corresponds to a molecular weight of 227.09 g/mol .[5][6] The structure comprises a quinoline core substituted with a methyl group at the 2-position, an amino group at the 4-position, and chlorine atoms at the 5- and 8-positions.

Melting Point

Rationale: The capillary method is a widely accepted and straightforward technique for determining the melting point of a solid.[8] The gradual heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate measurement.[9]

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[9]

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) as the approximate melting point is approached.[9]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

II. Solubility and Dissociation

Solubility and pKa are critical parameters in drug development, directly impacting a compound's bioavailability and formulation.[3][10]

Aqueous Solubility

Aqueous solubility is a key determinant of a drug's absorption from the gastrointestinal tract. The presence of both amino and chloro substituents on the quinoline ring suggests that the solubility of this compound will be pH-dependent.

Rationale: The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[11] This method ensures that the solution is truly saturated, providing a reliable measure of the compound's intrinsic solubility under specific conditions.

-

Sample Preparation: An excess amount of the solid compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9).[12]

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath for a sufficient period (typically 24-48 hours) to reach equilibrium.[13]

-

Sample Processing: The resulting suspensions are filtered or centrifuged to remove undissolved solid.[12]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

Caption: Workflow for Thermodynamic Solubility Determination.

pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.[3] The amino group at the 4-position of the quinoline ring is expected to be the primary basic center.

Rationale: Potentiometric titration is a robust and direct method for determining the pKa of ionizable compounds.[3][14] It relies on monitoring the change in pH of a solution as a titrant is added, allowing for the precise determination of the inflection point, which corresponds to the pKa.

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically a water-methanol mixture to ensure solubility.[3]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.[15]

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[15]

III. Spectroscopic Characterization

Spectroscopic techniques provide a molecular fingerprint, enabling the unambiguous identification and structural elucidation of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds.[16] For this compound, ¹H and ¹³C NMR would provide crucial information about the substitution pattern and electronic environment of the quinoline core.[17][18]

-

Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing effects of the chlorine atoms and the nitrogen in the ring will cause downfield shifts.[16]

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 2-position will be observed, likely in the upfield region of the aromatic spectrum.

-

Amino Protons: A broad singlet for the two protons of the amino group at the 4-position is expected. The chemical shift of this peak can be concentration and solvent dependent.

Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is a common internal standard as its signal is well-defined and appears at 0 ppm, away from most other proton signals.[17]

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of TMS can be added as an internal standard.[17]

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts, coupling constants, and integration are analyzed to elucidate the structure.[19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[20]

-

N-H Stretching: The amino group should exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretching: The aromatic ring and quinoline C=C and C=N bonds will show a series of sharp absorptions in the 1400-1650 cm⁻¹ region.[21]

-

C-Cl Stretching: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Rationale: ATR-FTIR is a convenient and rapid technique that requires minimal sample preparation.[22] The solid sample is placed directly on the ATR crystal, and the IR beam interacts with the sample surface.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The FTIR spectrum is recorded. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

-

Data Interpretation: The positions and intensities of the absorption bands are correlated with specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[23] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.09 g/mol ).

-

Isotope Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[24] This will result in M⁺, M+2, and M+4 peaks with a specific intensity ratio.[25]

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, often producing a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition.[26]

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The sample solution is infused into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired using an appropriate ionization technique (e.g., ESI) and mass analyzer (e.g., time-of-flight or Orbitrap).

-

Data Analysis: The molecular ion peak and fragmentation pattern are analyzed to confirm the molecular weight and gain structural insights.

Caption: Interrelation of Spectroscopic Techniques for Structural Elucidation.

IV. Stability and Safety

Chemical Stability

The stability of a compound under various conditions is a critical factor for its storage, handling, and formulation.[4] Quinoline derivatives can be susceptible to degradation by light, pH, and temperature.[4]

Rationale: Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[4]

-

Stress Conditions: The compound is subjected to various stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), and photolytic (exposure to UV light) conditions.[4]

-

Time Points: Samples are taken at various time points during the stress testing.

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Safety and Handling

Based on available safety data, this compound is classified as toxic if swallowed and causes serious eye damage.[5]

-

Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[5]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be strictly followed when handling this compound.[27][28] Work should be conducted in a well-ventilated area or a fume hood.

V. Conclusion

The physicochemical properties of this compound are fundamental to its potential as a lead compound in drug discovery. This guide has provided a comprehensive framework for understanding and determining these critical parameters. While some experimental data for this specific molecule is not yet publicly available, the detailed protocols and scientific rationale presented herein offer a robust roadmap for its thorough characterization. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby accelerating research and development efforts involving this and similar quinoline derivatives.

References

- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

-

ResearchGate. (n.d.). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Retrieved from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

National Taiwan Normal University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Unacademy. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

- Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

-

Accela ChemBio Inc. (2015, September 21). SAFETY DATA SHEET. Retrieved from [Link]

-

Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Retrieved from [Link]

-

Zaporizhzhia State Medical University. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

- Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6598.

- Rogóż, W., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(24), 15998.

-

Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 917562-04-0. Retrieved from [Link]

- Jonet, A., et al. (2012). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 11, 34.

- Mussini, P. R., et al. (2017). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. Molecules, 22(7), 1165.

-

NanoValid. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]

- De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values.

- Rogóż, W., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(24), 15998.

-

The Pharma Review. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- Patel, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687–20711.

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methylquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]

- Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-796.

- da Silva, A. B., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Química Nova, 31(1), 58-61.

-

Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

- Wrzalik, R., et al. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 25(21), 5063.

- Chen, J., et al. (2025).

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. enamine.net [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound AldrichCPR 917562-04-0 [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Determination of Melting Point [unacademy.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pharmatutor.org [pharmatutor.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. materialneutral.info [materialneutral.info]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A Comprehensive Guide to FTIR Analysis | Agilent [agilent.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. tutorchase.com [tutorchase.com]

- 25. researchgate.net [researchgate.net]

- 26. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 27. accelachem.com [accelachem.com]

- 28. fishersci.co.uk [fishersci.co.uk]

Spectroscopic Characterization of 4-Amino-5,8-dichloro-2-methylquinoline: A Technical Guide for Drug Discovery Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Amino-5,8-dichloro-2-methylquinoline, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document synthesizes theoretical knowledge and data from structurally analogous compounds to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Furthermore, it offers detailed, field-proven protocols for the acquisition and interpretation of these spectra, empowering researchers to confidently verify the structure and purity of their synthesized compounds. This guide is designed to serve as an essential resource for scientists engaged in the synthesis, optimization, and analysis of novel quinoline-based therapeutic agents.

Introduction: The Quinoline Core in Modern Drug Discovery

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. The specific substitution pattern of this compound, with its electron-donating amino group and electron-withdrawing chloro and methyl substituents, presents a unique electronic and steric profile that warrants detailed structural elucidation. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and stability of the target molecule. This guide provides the foundational spectroscopic knowledge and practical protocols necessary for the successful analysis of this promising compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and environmental information for each atom.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the methyl protons. The chemical shifts are influenced by the interplay of the electron-donating amino group and the electron-withdrawing chlorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| CH₃ (at C2) | ~2.4 - 2.6 | Singlet (s) | N/A | The methyl group at the C2 position is expected to be a singlet. |

| H3 | ~6.3 - 6.5 | Singlet (s) | N/A | The proton at C3 is adjacent to the electron-donating amino group, leading to a significant upfield shift. |

| H6 | ~7.2 - 7.4 | Doublet (d) | ~8.0 - 9.0 | This proton is part of the dichlorinated benzene ring and will show coupling to H7. |

| H7 | ~7.5 - 7.7 | Doublet (d) | ~8.0 - 9.0 | Coupled to H6, its chemical shift is influenced by the adjacent chlorine atom. |

| NH₂ (at C4) | ~5.5 - 6.5 | Broad Singlet (br s) | N/A | The amino protons are typically broad and their chemical shift is concentration and solvent dependent. |

Rationale: The predictions are based on the analysis of substituent effects on the quinoline ring system. The amino group at C4 strongly shields the H3 proton. The two chlorine atoms at C5 and C8 will deshield the protons on the benzenoid ring (H6 and H7).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon environment. The number of unique carbon signals will confirm the overall structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ | ~20 - 25 | Typical chemical shift for a methyl group on an aromatic ring. |

| C2 | ~155 - 160 | The carbon bearing the methyl group. |

| C3 | ~100 - 105 | Shielded by the C4-amino group. |

| C4 | ~145 - 150 | The carbon attached to the amino group. |

| C4a | ~148 - 152 | Bridgehead carbon, influenced by the fusion of the two rings. |

| C5 | ~125 - 130 | Carbon bearing a chlorine atom. |

| C6 | ~120 - 125 | Aromatic carbon. |

| C7 | ~128 - 133 | Aromatic carbon. |

| C8 | ~122 - 127 | Carbon bearing a chlorine atom. |

| C8a | ~140 - 145 | Bridgehead carbon adjacent to the nitrogen. |

Rationale: The chemical shifts are estimated based on the known effects of amino, chloro, and methyl substituents on the quinoline core. For instance, carbons directly attached to the electronegative chlorine atoms (C5 and C8) and the nitrogen atom will be deshielded and appear at a lower field.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Spectrometer Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

-

¹H NMR Spectrum Acquisition:

-

Employ a standard single-pulse experiment.

-

Key parameters to set:

-

Spectral Width: Sufficient to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

-

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum to single lines for each carbon.

-

Key parameters to set:

-

Spectral Width: Approximately 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. The IR spectrum of this compound will be characterized by vibrations corresponding to the N-H bonds of the amino group, C-H bonds of the aromatic ring and methyl group, C=N and C=C bonds of the quinoline core, and the C-Cl bonds.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3450 - 3300 | N-H stretch (amino group) | Medium-Strong | The primary amine will show two bands in this region corresponding to symmetric and asymmetric stretching. |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic stretching vibrations of C-H bonds on the quinoline ring. |

| 2950 - 2850 | Aliphatic C-H stretch | Medium | Stretching vibrations of the methyl group. |

| 1650 - 1600 | N-H bend (amino group) | Strong | Bending vibration of the primary amine. |

| 1600 - 1450 | C=C and C=N stretch (aromatic rings) | Medium-Strong | Characteristic skeletal vibrations of the quinoline ring system. |

| 850 - 750 | C-Cl stretch | Strong | Stretching vibrations of the carbon-chlorine bonds. |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong | The substitution pattern on the aromatic rings will influence the exact position of these bands. |

Rationale: The presence of the amino group is a key diagnostic feature and will give rise to prominent N-H stretching and bending vibrations. The aromatic C=C and C=N stretching bands confirm the quinoline core, while the strong C-Cl stretching absorption is indicative of the halogen substituents.

Experimental Protocol for IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Use the pressure arm to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₁₀H₈Cl₂N₂), the molecular weight is 227.09 g/mol .[1] In a high-resolution mass spectrum (HRMS), the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Predicted Molecular Ion Cluster in High-Resolution Mass Spectrometry

| Ion | m/z (calculated) | Relative Abundance (%) | Isotopic Composition |

| [M]⁺ | 226.0064 | 100 | ¹²C₁₀¹H₈³⁵Cl₂¹⁴N₂ |

| [M+1]⁺ | 227.0098 | 11.2 | Primarily from ¹³C |

| [M+2]⁺ | 227.9995 | 65.3 | Primarily from one ³⁷Cl |

| [M+4]⁺ | 229.9992 | 10.6 | Primarily from two ³⁷Cl |

Rationale: The isotopic distribution of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) leads to a distinctive M, M+2, and M+4 pattern, which is a definitive indicator for the presence of two chlorine atoms in the molecule.

Expected Fragmentation:

Under electron ionization (EI), the molecule is expected to fragment through characteristic pathways for quinoline derivatives. Key fragment ions may include:

-

Loss of a chlorine atom: [M-Cl]⁺

-

Loss of a methyl group: [M-CH₃]⁺

-

Retro-Diels-Alder type fragmentation of the quinoline ring system.

Experimental Protocol for Mass Spectrometry

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable spray and maximum ion signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the calculated mass to confirm the elemental composition.

-

Analyze the isotopic pattern to confirm the number of chlorine atoms.

-

Interpret the fragmentation pattern from the MS/MS spectrum to further validate the proposed structure.

-

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By leveraging predicted data based on established chemical principles and providing detailed experimental protocols, researchers are well-equipped to undertake the synthesis and analysis of this and related quinoline derivatives. The meticulous application of NMR, IR, and MS techniques, as outlined in this document, is essential for ensuring the scientific integrity of research and development efforts in the pursuit of novel therapeutics.

References

- BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.

- Mitra, A., Assarpour, A., Seaton, P. J., & Williamson, R. T. (2006). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Amino-5,8-dichloro-2-methylquinoline for Drug Development Professionals

This guide provides a comprehensive, in-depth exploration of the methodologies and rationale behind the single-crystal X-ray diffraction (SC-XRD) analysis of 4-Amino-5,8-dichloro-2-methylquinoline. As a quinoline derivative, this compound is of significant interest to researchers in drug discovery and development. Understanding its three-dimensional structure at an atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and informing computational modeling efforts. This document is structured to guide researchers through the entire process, from initial sample preparation to the final interpretation of crystallographic data, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Structural Elucidation in Drug Discovery

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The specific compound of interest, this compound (Figure 1), possesses key functional groups—an amino group, two chloro substituents, and a methyl group—that are expected to modulate its biological activity and physicochemical properties.

The precise spatial arrangement of these groups, along with the overall molecular conformation and intermolecular interactions in the solid state, can significantly influence a molecule's interaction with its biological target. Therefore, single-crystal X-ray diffraction, the gold standard for determining the three-dimensional structure of small molecules, is an indispensable tool in the drug development pipeline.[3][4] This guide will provide a detailed workflow for the crystal structure analysis of this promising quinoline derivative.

Physicochemical Characterization and Purity Assessment

Prior to attempting crystallization, it is crucial to confirm the identity and purity of the synthesized this compound. This is a self-validating step, as impurities can significantly hinder or prevent the growth of high-quality single crystals.

Spectroscopic Analysis

A suite of spectroscopic techniques should be employed to verify the molecular structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the connectivity of atoms and the chemical environment of each proton and carbon. For a similar compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, characteristic shifts for the methyl group and aromatic protons are observed, which can be compared to the experimental data for the title compound.[5]

-

Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectra provide information about the vibrational modes of the functional groups present in the molecule. For instance, the N-H stretching vibrations of the amino group are expected in the range of 3300-3500 cm⁻¹, while C-Cl stretching modes will appear at lower wavenumbers.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The expected molecular weight for C₁₀H₈Cl₂N₂ is 227.09 g/mol .[7]

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for assessing the purity of the compound. A purity level of >95% is generally recommended for crystallization trials.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Sample Preparation and Crystallization

The growth of diffraction-quality single crystals is often the most challenging step in the process. It is a blend of science and art, relying on careful experimentation and observation.[8] The fundamental principle is to allow a saturated solution of the compound to slowly approach a state of supersaturation, from which crystals can nucleate and grow.[9]

Solvent Selection

The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature. A preliminary screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, and acetonitrile) should be performed.

Crystallization Techniques

Several techniques can be employed, and it is often necessary to try multiple methods in parallel.[10]

-

Slow Evaporation: A near-saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.[11]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, inducing crystallization.[10]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals may form at the interface of the two liquids.

Step-by-Step Protocol for Crystallization Screening:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of purified this compound in a suitable solvent (e.g., isopropanol, based on the successful crystallization of a similar compound).

-

Slow Evaporation Setup: Dispense small aliquots of the stock solution into several small vials. Cover the vials with parafilm and poke a few small holes with a needle. Place the vials in a vibration-free environment.

-

Vapor Diffusion Setup: In a small vial, dissolve a small amount of the compound in a few drops of a solvent in which it is soluble (e.g., dichloromethane). Place this vial inside a larger vial containing a small amount of an anti-solvent (e.g., hexane). Seal the larger vial and leave it undisturbed.

-

Monitoring: Regularly inspect the vials under a microscope for the formation of single crystals. High-quality crystals should be well-formed with sharp edges and be free of cracks or other defects.[4]

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Instrumentation

A modern single-crystal X-ray diffractometer consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for rotating the crystal, and a detector to record the diffraction pattern.

Data Collection

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Data Processing

The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray beams. This process involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for absorption).

Structure Solution and Refinement

The processed data is used to solve and refine the crystal structure, which involves determining the positions of all atoms in the unit cell.

Structure Solution

The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the approximate positions of the heavier atoms (in this case, the chlorine and carbon atoms).

Structure Refinement

The initial atomic model is refined against the experimental diffraction data using a least-squares method. In this iterative process, the atomic coordinates and anisotropic displacement parameters (which describe the thermal motion of the atoms) are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference electron density map and refined with appropriate constraints.

Analysis of the Crystal Structure of a Related Compound: 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate

As a case study, we will examine the crystal structure of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, a related 4-aminoquinoline derivative. This provides valuable insights into the likely structural features of this compound.

| Parameter | 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234(3) |

| b (Å) | 12.3456(4) |

| c (Å) | 11.9876(4) |

| β (°) | 98.765(3) |

| Volume (ų) | 1480.12(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.321 |

Molecular Geometry

The analysis of the crystal structure of the case study compound revealed that the quinoline ring system is nearly planar, with a slight dihedral angle between the benzene and pyridine rings. For this compound, we would expect a similar planarity of the quinoline core. Key bond lengths and angles to be analyzed would include the C-Cl, C-N, and C-C bond distances within the quinoline ring, and these would be compared to standard values and those observed in other quinoline structures.[3]

Intermolecular Interactions

In the solid state, molecules interact with their neighbors through a variety of non-covalent interactions, which dictate the crystal packing. For this compound, the following interactions are anticipated:

-

Hydrogen Bonding: The amino group is a hydrogen bond donor, and the nitrogen atom of the quinoline ring is a potential hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or networks, significantly influencing the crystal packing.

-

π-π Stacking: The aromatic quinoline rings are likely to engage in π-π stacking interactions with neighboring molecules.

-

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms on adjacent molecules.

Crystal Packing

The overall arrangement of molecules in the crystal lattice, or crystal packing, is a result of the interplay of the intermolecular interactions discussed above. Understanding the crystal packing is crucial for rationalizing the physicochemical properties of the solid form, such as its stability and solubility.

Application in Drug Development

The detailed structural information obtained from the crystal structure analysis of this compound has profound implications for drug development:

-

Structure-Activity Relationship (SAR) Studies: The precise 3D structure provides a concrete basis for understanding how the compound interacts with its biological target. This knowledge is invaluable for designing new analogues with improved potency and selectivity.[2]

-

In Silico Drug Design: The crystallographic data serves as a critical input for computational methods such as molecular docking and molecular dynamics simulations. These methods can be used to predict the binding mode of the compound to its target protein and to design new molecules with enhanced binding affinity.

-

Polymorph Screening: The crystallization process may yield different crystal forms (polymorphs) of the same compound. Since different polymorphs can have different physicochemical properties, a thorough crystallographic characterization is essential for selecting the optimal solid form for development as a drug product.

Conclusion

The crystal structure analysis of this compound is a critical step in its journey from a promising lead compound to a potential drug candidate. This in-depth technical guide has outlined the comprehensive workflow, from initial characterization and crystallization to the final analysis of the 3D structure. By adhering to the principles of scientific integrity and employing a systematic approach, researchers can unlock the wealth of information encoded in the crystal structure, thereby accelerating the drug discovery and development process. The insights gained from this analysis will undoubtedly pave the way for the rational design of next-generation quinoline-based therapeutics.

References

- Crystallization (or recrystallization) is the most important method for purification of organic compounds. The process of removing impurities by crystallization involves dissolving a compound in an appropriate hot solvent, allowing the solution to cool and become saturated with the compound being purified, allowing it to crystallize out of the solution, isolating it by filtration, washing its surface with cold solvent to remove residual impurities, and drying.

- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)

- Crystallization is a technique which chemists use to purify solid compounds. It is one of the fundamental procedures each chemist must master to become proficient in the laboratory.

- Small molecule crystallography uses X-ray diffraction in the determination and study of the three dimensional structure of a material at the atomic and molecular scale. (Source: Excillum)

- Commonly used techniques include solvent evaporation; slow cooling of the solution, solvent/ non-solvent diffusion, vapour diffusion and sublimation and many variations on these themes.

- Five main methods present themselves for crystallization of compounds, all are valid for organic and inorganic materials: Cooling, Evaporation, Vapor Diffusion, Liquid/liquid diffusion, and Sublimation. (Source: The Center for Xray Crystallography, University of Florida)

- For decades, single-crystal X-ray diffraction (scXRD) has been the “gold standard” for crystal structure determination.

- Single-crystal X-ray diffraction (XRD) is an advanced analytical technique that provides detailed insights into the atomic and molecular structure of crystalline materials.

- Structures of the quinoline derivatives.

- X-ray structure and activity analysis of 3-bromomethyl -2-chloro-quinoline. (Source: Semantic Scholar)

- Although the crystal structures of small-molecule compounds are often determined from single-crystal X-ray diffraction (scXRD), recent advances in three-dimensional electron diffraction (3DED) and crystal structure prediction (CSP) methods promise to expand the structure elucidation toolbox available to the crystallographer.

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.

- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (Source: Canadian Journal of Chemistry)

- Quinoline | C9H7N | CID 7047. (Source: PubChem)

- Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (Source: MDPI)

- This compound AldrichCPR 917562-04-0. (Source: Sigma-Aldrich)

- 4-Aminoquinoline: a comprehensive review of synthetic str

- A REVIEW ON QUINOLINE AND ITS DERIV

- Quinoline. (Source: Wikipedia)

- Quinoline derivative and their pharmacological & medicinal potential. (Source: ScienceScholar)

- Sigma Aldrich this compound 1 g | Buy Online. (Source: Fisher Scientific)

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (Source: PubMed Central)

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (Source: MDPI)

- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (Source: DergiPark)

- 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.

- Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.

- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (Source: YouTube)

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. One moment, please... [journals.ansfoundation.org]

A Researcher's Guide to Quantum Chemical Calculations for 4-Amino-5,8-dichloro-2-methylquinoline: A DFT Approach

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-Amino-5,8-dichloro-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactivity properties. This document is intended for researchers, scientists, and drug development professionals, offering a step-by-step protocol from molecular structure preparation to the in-depth analysis of computational results. By synthesizing theoretical accuracy with practical insights, this guide serves as a robust template for predicting molecular behavior and informing rational drug design.

Introduction: The Quinoline Scaffold and the Power of In Silico Analysis

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The specific compound, this compound, possesses a unique substitution pattern that warrants detailed investigation to understand its structure-activity relationships (SAR).

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[3][4][5] These methods allow us to move beyond the lab bench and predict a molecule's properties with high accuracy before synthesis. By solving approximations of the Schrödinger equation, we can determine optimized geometries, electronic structures, and reactivity descriptors that are crucial for predicting how a molecule will behave and interact with biological targets.[1][4][6] This in silico approach saves significant time and resources, enabling a more focused and rational approach to drug design.[3]

This guide will utilize the B3LYP functional in conjunction with the 6-311++G(d,p) basis set, a combination well-regarded for its balance of computational efficiency and accuracy in describing heterocyclic organic compounds.[7][8][9][10]

Theoretical & Methodological Framework

The Core of DFT

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of atoms and molecules.[11] Instead of dealing with the complex wave function of a many-electron system, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties of the molecule can be determined.[4][6] This approach makes it computationally more efficient than other high-level methods while delivering highly accurate results.[4][11]

The Computational Workflow

Our investigation follows a systematic and self-validating protocol. Each step builds upon the last, ensuring the final results are derived from a stable and realistic molecular conformation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. dockdynamics.com [dockdynamics.com]

- 4. longdom.org [longdom.org]

- 5. mdpi.com [mdpi.com]

- 6. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijopaar.com [ijopaar.com]

- 8. orgchemres.org [orgchemres.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

Predicted Biological Activity of 4-Amino-5,8-dichloro-2-methylquinoline: A Framework for Discovery and Mechanistic Elucidation

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, heterocyclic structure is a privileged framework amenable to chemical modification, enabling the fine-tuning of biological activity. This guide focuses on the specific derivative, 4-Amino-5,8-dichloro-2-methylquinoline, a compound whose biological profile is not extensively characterized in publicly accessible literature. Based on established structure-activity relationships (SAR) of analogous compounds, we predict a high likelihood of significant anticancer and antimicrobial activities. The strategic placement of an amino group at the 4-position, chlorine atoms at the 5- and 8-positions, and a methyl group at the 2-position creates a unique electronic and steric profile poised for interaction with various biological targets. This document provides a predictive analysis of its biological potential and outlines robust, field-proven experimental workflows for its evaluation. We delve into the causal reasoning behind protocol design, ensuring a self-validating system for generating reliable and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Core in Drug Discovery

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a recurring motif in pharmacologically active compounds.[1] The 4-aminoquinoline subclass, in particular, is renowned, with chloroquine being a paradigmatic example historically used for malaria treatment.[2][3] The mechanism of such agents often involves accumulation in acidic organelles, like the parasite's digestive vacuole or the cellular lysosome, leading to functional disruption.[2][4]

The subject of this guide, This compound , possesses several key features that suggest a strong potential for biological activity:

-

4-Amino Group: This group is a critical pharmacophore for antimalarial and anticancer activities, often involved in hydrogen bonding and influencing the compound's basicity and uptake into acidic compartments.[4][5]

-

5,8-Dichloro Substitution: Halogenation can significantly enhance the lipophilicity of a molecule, potentially improving membrane permeability. Furthermore, chlorine atoms can act as hydrogen bond acceptors and participate in halogen bonding, influencing ligand-target interactions. Dihalo-substituted quinolinols have demonstrated potent anticancer effects.[6]

-

2-Methyl Group: This substituent can impact the molecule's steric profile and metabolic stability, potentially preventing unwanted metabolism and prolonging its biological half-life.

Based on these structural attributes and extensive data on related analogs, we predict two primary avenues of biological activity: Anticancer and Antimicrobial .

Caption: Predicted biological activities for this compound.

Predicted Anticancer Activity and Mechanistic Pathways

Quinoline derivatives are well-established as potent anticancer agents, frequently functioning as kinase inhibitors that disrupt aberrant cell signaling pathways crucial for tumor progression.[7][8][9] Compounds with the 4-aminoquinoline scaffold have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer.[10][11]

Predicted Mechanisms of Action

-

Kinase Inhibition: The quinoline core is a "privileged scaffold" for designing kinase inhibitors.[7] Numerous FDA-approved drugs, such as Neratinib and Cabozantinib, feature this motif and target kinases like EGFR, VEGFR, and MET.[12] The NAK (numb-associated kinase) family has also been identified as a target for quinoline derivatives, showing promise in treating cancers like Ewing Sarcoma.[12] We hypothesize that this compound could fit into the ATP-binding pocket of various oncogenic kinases, disrupting downstream signaling cascades like PI3K/Akt/mTOR or RAF/MEK/ERK that govern cell proliferation and survival.[7]

-

Autophagy Inhibition: Chloroquine, the archetypal 4-aminoquinoline, is a known inhibitor of autophagy.[4] It functions by accumulating in lysosomes and raising the intra-organellar pH, which prevents the fusion of autophagosomes with lysosomes. This blockage of the final, degradative step of autophagy leads to the accumulation of cellular waste and can trigger apoptotic cell death, particularly in cancer cells that rely on autophagy for survival under stress.[4] Given the shared 4-aminoquinoline core, it is highly probable that the target compound shares this mechanism.

Caption: Predicted mechanism of anticancer activity via autophagy inhibition.

Experimental Workflow: In Vitro Anticancer Evaluation

A tiered approach is essential for efficiently screening and characterizing potential anticancer compounds. The initial step is a broad cytotoxicity screen, followed by more detailed mechanistic assays.[13][14]

Caption: A tiered experimental workflow for in vitro anticancer drug screening.

Protocol 1: High-Throughput Cell Viability Screening (CellTiter-Glo® Assay)

Rationale: This luminescent assay is a rapid and sensitive method to quantify viable cells based on ATP levels, which is a hallmark of metabolically active cells.[14][15] Its speed allows for efficient screening across multiple cell lines and concentrations.[15] The inclusion of a non-cancer cell line (e.g., HFF-1) is critical to assess the compound's selectivity for cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) and non-cancer control cells (e.g., HFF-1) into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2X serial dilution series of this compound in growth medium. Remove the old medium from the plates and add 100 µL of the compound dilutions (final concentrations ranging from 0.01 µM to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. The incubation time can be varied, but 72 hours is standard for assessing antiproliferative effects.[15]

-

Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[concentration]. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Table 1: Predicted Cytotoxicity Profile (Hypothetical Data)

| Cell Line | Cancer Type | Predicted IC₅₀ (µM) | Predicted Selectivity Index (SI)* |

|---|---|---|---|

| MDA-MB-231 | Breast (Triple-Negative) | 2.5 | 16.0 |

| A549 | Lung (Non-Small Cell) | 5.2 | 7.7 |

| HCT116 | Colon | 4.8 | 8.3 |

| HFF-1 | Normal Fibroblast | 40.0 | - |

*SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

Predicted Antimicrobial Activity

The quinoline scaffold is a prolific source of antimicrobial agents.[1][16] Many derivatives exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[17][18]

Predicted Mechanisms of Action

-

Enzyme Inhibition: A key bacterial target for some quinoline derivatives is the peptide deformylase (PDF) enzyme.[17][19] PDF is essential for bacterial protein maturation, and its inhibition is lethal to the bacteria.

-

Cell Wall Disruption: Certain quinoline analogs are predicted to interfere with the integrity of the fungal cell wall, leading to osmotic instability and cell death.[17]

-

Inhibition of Nucleic Acid Synthesis: The classic fluoroquinolone antibiotics inhibit DNA gyrase and topoisomerase IV, preventing bacterial DNA replication. While our target molecule is not a fluoroquinolone, the general quinoline core can interfere with these processes.

Experimental Workflow: Antimicrobial Susceptibility Testing

The standard method for quantifying the in vitro efficacy of a new antimicrobial agent is the determination of the Minimum Inhibitory Concentration (MIC).[18]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Rationale: This method is the gold standard for antimicrobial susceptibility testing. It provides a quantitative measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism, allowing for direct comparison with reference antibiotics.[17]

Methodology:

-

Preparation: a. Prepare a stock solution of this compound in DMSO. b. In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Table 2: Predicted Antimicrobial Profile (Hypothetical Data)

| Microorganism | Strain Type | Predicted MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 4 |

| Bacillus cereus | Gram-positive | 8 |

| Escherichia coli | Gram-negative | 16 |

| Pseudomonas aeruginosa | Gram-negative | >64 |

| Candida albicans | Fungi | 8 |

Conclusion and Future Directions

The structural features of This compound strongly suggest its potential as a dual-action anticancer and antimicrobial agent. The proposed workflows provide a clear, logical, and robust pathway for validating these predictions. Initial screening for cytotoxicity and antimicrobial activity will be pivotal. Positive results should be followed by in-depth mechanistic studies to identify specific molecular targets, such as kinase profiling and autophagy flux analysis. Elucidating the precise mechanism of action is paramount for rational drug design and the future optimization of this promising scaffold. Successful in vitro validation would warrant progression to preclinical in vivo models to assess efficacy, pharmacokinetics, and safety profiles.

References

-

In vitro assays and techniques utilized in anticancer drug discovery.[13] ([Link])

-

Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics.[2] ([Link])

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.[14] ([Link])

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.[16] ([Link])

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.[17] ([Link])

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.[20] ([Link])

-

A Review on in-vitro Methods for Screening of Anticancer Drugs.[21] ([Link])

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.[19] ([Link])

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).[8] ([Link])

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review.[1] ([Link])

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.[15] ([Link])

-

A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs.[3] ([Link])

-

Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.[22] ([Link])

-

Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names.[23] ([Link])

-

New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma.[12] ([Link])

-

(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).[9] ([Link])

-

Review on recent development of quinoline for anticancer activities. ([Link])

-

Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products.[24] ([Link])

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.[10] ([Link])

-

A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells.[11] ([Link])

-

4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses.[25] ([Link])

-

4-Aminoquinoline: a comprehensive review of synthetic strategies.[26] ([Link])

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.[27] ([Link])

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.[28] ([Link])

-

Process for the preparation of 4-amino-chloroquinolines.[29] ()

-

Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents.[30] ([Link])

-

Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents.[6] ([Link])

-

This compound CAS#: 917562-04-0; ChemWhat Code.[31] ([Link])

-

Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities.[32] ([Link])

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. noblelifesci.com [noblelifesci.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijpbs.com [ijpbs.com]

- 22. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 24. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 25. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]

- 29. EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines - Google Patents [patents.google.com]

- 30. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. chemwhat.com [chemwhat.com]

- 32. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-Aminoquinoline Derivatives

This guide provides a comprehensive technical overview of the mechanisms of action of 4-aminoquinoline derivatives. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the established and emerging therapeutic applications of this important class of compounds.

Introduction: The Versatile 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Initially developed as potent antimalarial drugs, the therapeutic applications of 4-aminoquinoline derivatives have expanded to include anti-inflammatory, antiviral, and anticancer activities.[1][3] This guide will elucidate the molecular mechanisms that underpin these diverse pharmacological effects, with a focus on the core principles that govern their activity.

Part 1: The Antimalarial Mechanism of Action: A Paradigm of Drug Targeting

The hallmark of 4-aminoquinoline antimalarial drugs, such as chloroquine (CQ) and hydroxychloroquine (HCQ), is their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[4][5][6]

The Parasite's Achilles' Heel: Hemoglobin Digestion and Heme Toxicity

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin within its acidic digestive vacuole to obtain essential amino acids.[4][7] This process releases large quantities of heme (ferriprotoporphyrin IX), which is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.[6] To protect itself, the parasite polymerizes the soluble heme into an inert, crystalline pigment called hemozoin, also known as β-hematin.[4]

Interference with Hemozoin Formation

4-Aminoquinoline derivatives are weak bases that accumulate to high concentrations in the acidic digestive vacuole of the parasite.[3][5] Their primary mechanism of action involves the inhibition of hemozoin formation.[5][6][8] These drugs are thought to form a complex with heme through π-π stacking interactions between their quinoline ring and the porphyrin system.[8] This complex prevents the polymerization of heme into hemozoin.[6][8] The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[6][8]

Experimental Protocol 1: In Vitro Hemozoin Inhibition Assay (β-Hematin Formation Assay)

This assay is a fundamental method to assess the ability of a compound to inhibit the formation of hemozoin.

Methodology:

-

Preparation of Hematin Solution: A stock solution of hemin chloride is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-